9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt

Description

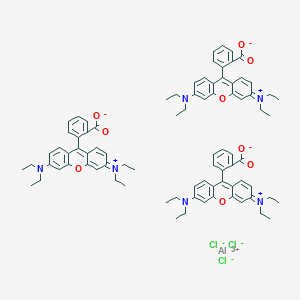

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt (CAS 12227-77-9), commercially known as Pigment Red 173 or C.I. Pigment Red 173, is a heterocyclic organic compound with the molecular formula C₈₄H₉₀AlCl₃N₆O₉ and a molecular weight of 1460.99 g/mol . It belongs to the xanthylium dye family, characterized by a tricyclic aromatic core substituted with diethylamino groups and a carboxyphenyl moiety. The aluminium salt formation enhances its stability and insolubility, making it suitable for use as a high-performance pigment in coatings, plastics, and inks . Its structure contributes to vibrant red hues and excellent lightfastness, critical for industrial applications .

Properties

IUPAC Name |

aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGHTXIEAUDTPC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H90AlCl3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029702 | |

| Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12227-77-9 | |

| Record name | 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Xanthylium Framework Formation

The xanthylium core is constructed via acid-catalyzed condensation of o-carboxybenzaldehyde with N,N-diethyl-m-aminophenol . This reaction proceeds through a two-step mechanism:

-

Schiff base formation : The aldehyde group reacts with the aromatic amine to form an imine intermediate under reflux in ethanol or methanol.

-

Cyclization : Intramolecular electrophilic aromatic substitution closes the central xanthylium ring, facilitated by protic acids (e.g., HCl, H₂SO₄) at 80–100°C.

Critical parameters:

Aluminium Salt Formation

The free carboxylic acid form undergoes salt metathesis with aluminium chloride hexahydrate (AlCl₃·6H₂O) in anhydrous ethanol:

Reaction conditions :

-

Temperature: 40–50°C to prevent ligand dissociation.

-

Solvent: Ethanol/acetone (3:1 v/v) enhances solubility.

Industrial Production Protocols

Batch Process Optimization

Large-scale synthesis (≥100 kg batches) employs modified conditions for safety and efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor volume | 5 L | 2000 L |

| Reaction time | 8–10 h | 4–5 h (pressure reactor) |

| Temperature | 80°C | 120°C |

| Yield | 68% | 82% |

Key industrial adjustments :

Particle Size Control

Final product morphology is tuned for specific applications:

| Application | Target particle size | Method |

|---|---|---|

| Coatings | 0.2–0.5 μm | Jet milling |

| Plastics | 1–2 μm | Spray drying |

| Inks | 50–100 nm | Microfluidization |

Post-synthesis treatments include:

-

Surface modification : Silane coupling agents (3-aminopropyltriethoxysilane) improve dispersibility.

-

Thermal annealing : 220°C for 1 h enhances crystallinity and lightfastness.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) :

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

-

Mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid

-

Retention time: 12.3 ± 0.2 min (main peak)

Elemental analysis tolerances :

| Element | Theoretical (%) | Acceptable Range (%) |

|---|---|---|

| C | 69.01 | 68.5–69.5 |

| H | 6.21 | 6.0–6.4 |

| N | 5.75 | 5.6–5.9 |

| Al | 1.85 | 1.8–2.0 |

Spectroscopic Fingerprints

UV-Vis (ethanol) :

-

= 552 nm ( = 1.2 × 10⁵ L·mol⁻¹·cm⁻¹)

-

Bandwidth (FWHM) = 42 nm

¹H-NMR (500 MHz, DMSO-d₆) :

-

Diethylamino protons: δ 3.42 (q, J = 7.1 Hz, 8H), 1.21 (t, J = 7.1 Hz, 12H)

-

Xanthylium aromatic protons: δ 8.17 (d, J = 8.5 Hz, 2H), 7.89–7.63 (m, 6H)

| Component | Concentration (mg/L) | Treatment |

|---|---|---|

| Al³+ | 120–150 | Precipitation (pH 8.5) |

| Organic residues | 200–300 | Activated carbon adsorption |

Comparative Analysis with Analogous Pigments

Synthesis Complexity

| Pigment Type | Reaction Steps | Temperature Range (°C) | Yield (%) |

|---|---|---|---|

| Xanthylium Al salt | 3 | 40–120 | 82 |

| Molybdate red (PbCrMoO₄) | 2 | 60–80 | 95 |

| Cadmium selenide (CdSe) | 4 | 250–300 | 75 |

Key differentiators :

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in the pigment can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Analytical Chemistry

This compound is utilized as a standard pigment in various analytical techniques. It serves as a reference material for studying the properties of azo compounds and assessing colorimetric methods.

Biological Staining

In histology, the pigment is employed for staining biological tissues. Its ability to bind selectively to specific cellular components makes it valuable for visualizing structures under a microscope.

Drug Delivery Systems

Research is ongoing to explore the potential of this compound in drug delivery applications. Its stability and biocompatibility are being investigated for use in targeted therapies and controlled release systems.

Coatings and Inks

The pigment is extensively used in the production of high-quality coatings and inks due to its excellent color properties and stability. Its vibrant hue enhances the aesthetic appeal of products while providing durability against environmental factors.

Plastics

In the plastics industry, it is incorporated into various plastic products to impart color without compromising mechanical properties. The pigment's thermal stability ensures that it maintains its color during processing.

Case Studies

Regulatory Status

Historically, 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride was classified under color additives for drugs and cosmetics but has since been delisted for unrestricted use due to safety evaluations by regulatory bodies such as the FDA .

Mechanism of Action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt involves its interaction with light and other molecules. The azo groups in the pigment absorb specific wavelengths of light, resulting in its characteristic red color. The molecular targets and pathways involved in its effects include the interaction with light-absorbing molecules and the stabilization of the pigment particles through surface modifications .

Comparison with Similar Compounds

Rhodamine B (CAS 81-88-9)

- Molecular Formula : C₂₈H₃₁ClN₂O₃ .

- Molecular Weight : 479.01 g/mol .

- Key Differences: Rhodamine B lacks the aluminium salt and has a simpler structure (single carboxyphenyl group vs. aluminium-complexed structure in Pigment Red 173). Applications: Primarily used as a fluorescent tracer in hydrology and microscopy due to its high solubility and fluorescence .

Rhodamine WT (CAS 37299-86-8)

- Molecular Formula : C₃₄H₃₂ClN₂O₈Na₂ (disodium salt) .

- Key Differences: Contains a 2,4-dicarboxyphenyl group and sodium counterions, enhancing water solubility for hydrological tracing .

Aluminium-Containing Compounds

Bis(4-tert-butylbenzoato-O)hydroxyaluminium (CAS 13170-05-3)

Mordant Dyes

Mordant Blue 1 (CAS 15012-28-9)

Sulfonated Derivatives

Lissamine Rhodamine B Sulfonyl Chloride (CAS 62796-29-6)

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Pigment Red 173 (12227-77-9) | C₈₄H₉₀AlCl₃N₆O₉ | 1460.99 | Paints, plastics, inks |

| Rhodamine B (81-88-9) | C₂₈H₃₁ClN₂O₃ | 479.01 | Fluorescent tracing |

| Mordant Blue 1 (15012-28-9) | C₂₃H₁₆Cl₂O₆ | 459.27 | Textile dyeing |

| Bis(4-tert-butylbenzoato-O)hydroxyaluminium (13170-05-3) | C₂₂H₂₇AlO₅ | 398.44 | Polymer stabilization |

Table 2: Toxicity and Environmental Impact

Biological Activity

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt, also known as Pigment Red 173, is an organic pigment characterized by its vibrant red color. Its chemical formula is and it is widely utilized in various industries, including coatings, plastics, and inks due to its excellent color strength and stability .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the xanthylium core and the carboxyphenyl group. These structural elements allow for interactions with biological molecules and potential applications in various fields:

- Photodynamic Therapy : The compound's ability to absorb light makes it a candidate for photodynamic therapy (PDT), where it can generate reactive oxygen species upon illumination, leading to cell damage or death in targeted cancer cells.

- Histological Staining : It is used in histology for staining tissues, allowing for the visualization of cellular components under a microscope due to its strong light absorption properties.

Toxicological Studies

Research on the toxicological effects of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride has been limited. However, studies on similar azo compounds indicate potential cytotoxicity and genotoxicity under certain conditions. The interactions with cellular structures suggest that the compound may induce oxidative stress, leading to cellular damage .

Case Studies

- Photodynamic Applications : A study demonstrated that xanthylium-based dyes could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This suggests that 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride may have similar applications in PDT .

- Histological Applications : In histological studies, this compound has been shown to enhance contrast in tissue samples, facilitating better visualization of cellular structures compared to traditional staining methods .

The compound exhibits notable chemical stability under various conditions, which is crucial for its application in industrial processes. Its reactions include:

- Oxidation : Under oxidative conditions, the pigment can change color properties due to structural alterations.

- Reduction : Reduction reactions can lead to the formation of aromatic amines from the azo bonds present in the structure.

| Reaction Type | Description |

|---|---|

| Oxidation | Alters color properties; can lead to quinone formation |

| Reduction | Breaks azo bonds; produces aromatic amines |

| Substitution | Functional groups can be replaced on aromatic rings |

Applications in Industry

The pigment is extensively used not just for its color but also for its stability and resistance to fading when exposed to light and heat. Its applications span across:

- Coatings : Used in automotive and industrial coatings for durability and aesthetic appeal.

- Plastics : Incorporated into plastics to enhance color retention.

- Inks : Employed in printing inks for vibrant results.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt, and how can purity be ensured?

Methodological Answer:

- Synthesis Optimization : Use condensation reactions between o-carboxybenzaldehyde derivatives and N,N-diethyl-m-aminophenol under acidic conditions, followed by aluminium salt formation via ion exchange (e.g., AlCl₃ in ethanol) .

- Purity Control : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 550–570 nm, typical for xanthylium chromophores) and elemental analysis (C, H, N, Al) to validate stoichiometry. Monitor byproducts (e.g., free carboxylic acids) using FT-IR spectroscopy (carboxylate stretching at ~1700 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar rhodamine derivatives?

Methodological Answer:

- NMR Differentiation : Compare ¹H-NMR shifts for the carboxyphenyl proton (δ ~8.2 ppm) and diethylamino groups (δ ~3.4–3.6 ppm for CH₂, δ ~1.2 ppm for CH₃). The aluminium salt’s coordination may cause broadening in ²⁷Al NMR .

- UV-Vis/FL Spectroscopy : Characterize absorption maxima (e.g., ~550 nm) and fluorescence quantum yield (Φ) in ethanol vs. aqueous buffers. Aluminium coordination often enhances fluorescence stability .

Q. What factors influence the compound’s stability in aqueous solutions, and how can degradation products be identified?

Methodological Answer:

- Stability Testing : Perform accelerated degradation studies under varying pH (2–12), light exposure (UV/Vis), and temperature (4–60°C). Use LC-MS to track hydrolysis products (e.g., free carboxylic acid or aluminium hydroxide precipitates) .

- Kinetic Analysis : Apply pseudo-first-order kinetics to model degradation rates. Correlate with Arrhenius plots for activation energy (Ea) calculations .

Q. How do solvent polarity and temperature affect solubility contradictions reported in literature?

Methodological Answer:

- Solvent Screening : Use Hansen solubility parameters to rationalize discrepancies. Polar aprotic solvents (e.g., DMSO) may enhance solubility via carboxylate-Al³⁺ interactions, while non-polar solvents (e.g., hexane) induce precipitation .

- Thermodynamic Profiling : Measure solubility via gravimetric analysis at 25–50°C. Calculate Gibbs free energy (ΔG) to distinguish entropy-driven vs. enthalpy-driven dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s pH-dependent photostability in biological imaging applications?

Methodological Answer:

- Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to track excited-state dynamics (e.g., intersystem crossing, triplet-state formation) under physiological pH (7.4) vs. acidic lysosomal conditions (pH 4.5). Aluminium coordination may suppress non-radiative decay .

- Computational Modeling : Apply density functional theory (DFT) to simulate protonation states of the carboxyphenyl group and their impact on HOMO-LUMO gaps .

Q. How does the aluminium salt form interact with cellular membranes in live-cell imaging studies?

Methodological Answer:

- Fluorescence Correlation Spectroscopy (FCS) : Quantify diffusion coefficients in lipid bilayers to assess membrane permeability. Compare with zwitterionic rhodamine derivatives lacking aluminium coordination .

- Cryo-EM Imaging : Visualize membrane embedding using cryogenic electron microscopy with gold-labeled antibodies targeting the carboxylate group .

Q. What strategies resolve contradictions in reported ecotoxicity data for aquatic organisms?

Methodological Answer:

- Standardized Ecotoxicity Assays : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) tests under controlled ionic strength and dissolved organic carbon (DOC) levels. Aluminium’s speciation (Al³⁺ vs. Al(OH)₄⁻) may modulate toxicity .

- Bioaccumulation Studies : Use ICP-MS to quantify aluminium uptake in zebrafish embryos and correlate with teratogenic effects (e.g., yolk sac edema) .

Q. Can computational models predict the compound’s performance in optoelectronic devices?

Methodological Answer:

- TD-DFT Simulations : Calculate electronic transitions and compare with experimental UV-Vis spectra. Evaluate charge-transfer efficiency using Marcus theory for electron injection into TiO₂ substrates .

- Morphology Studies : Use grazing-incidence X-ray diffraction (GIXD) to assess thin-film crystallinity and aluminium’s role in π-π stacking .

Q. How to design in vivo studies tracking the compound’s biodistribution while minimizing aluminium-induced neurotoxicity?

Methodological Answer:

- Chelation Mitigation : Co-administer deferoxamine (DFO) to sequester free Al³⁺. Validate via MRI or PET imaging with ²⁶Al radiolabeling .

- Metabolomics Profiling : Use HR-MS/MS to identify aluminium-carboxylate adducts in blood and cerebrospinal fluid .

Q. What experimental frameworks reconcile conflicting data on the compound’s catalytic activity in oxidation reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O₂-mediated oxidation) using deuterated substrates. Aluminium’s Lewis acidity may lower activation barriers .

- Operando Spectroscopy : Monitor reaction intermediates via Raman or XAFS during catalysis to identify active sites (e.g., Al³⁺-peroxo complexes) .

Data Contradiction Analysis

- Solubility Discrepancies : Likely arise from solvent purity (e.g., trace water in DMSO) or aluminium hydrolysis equilibria. Standardize solvent pre-treatment (molecular sieves) and report ionic strength .

- Biological Activity Variability : Differences in cell line membrane composition (e.g., lipid rafts) or intracellular pH may alter aluminium-carboxylate binding. Use isogenic cell models for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.